![molecular formula C6H7NO3 B2669615 3-Methoxy-5-methylisoxazole-4-carbaldehyde CAS No. 66379-44-0](/img/structure/B2669615.png)
3-Methoxy-5-methylisoxazole-4-carbaldehyde
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Description
Scientific Research Applications
Synthesis of Complex Molecules
3-Methoxy-5-methylisoxazole-4-carbaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. For example, it is utilized in the development of protecting groups for hydroxyisoxazoles, which are crucial in the synthesis of CNS-active amino acids and their analogs (Riess, Schön, Laschat, & Jäger, 1998). This demonstrates the compound's utility in creating intermediates that can be further modified to produce compounds with potential neurological activity.
Fluorescent and Photophysical Properties
The compound is also key in synthesizing fluorescent styryl dyes based on carbazole derivatives. These dyes exhibit unique photophysical properties, influenced by solvent polarity, and have potential applications in materials science, especially in the development of new fluorescent materials (Umape, Gawale, & Sekar, 2014). This research underscores the importance of this compound in creating functional dyes for technological applications.
Biological Activity
While direct studies on this compound's biological activities are not highlighted in the provided references, its derivatives and related compounds are frequently explored for various biological activities. For instance, compounds synthesized using related structures have been investigated for antimicrobial, antioxidant, and even anticancer properties. These studies often involve complex synthesis pathways where derivatives of this compound could theoretically be applied to generate novel bioactive compounds (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
properties
IUPAC Name |
3-methoxy-5-methyl-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(3-8)6(9-2)7-10-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMERBLKBNJPCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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